5-Bromo-3-methoxypicolinonitrile in Kinase Inhibitor Synthesis: A Validated Intermediate in the Eli Lilly WO2007/87488 A2 Patent
5-Bromo-3-methoxypicolinonitrile is explicitly validated as a key intermediate in the synthesis of kinase inhibitors, as documented in Eli Lilly and Company's patent WO2007/87488 A2 [1]. This represents a direct, application-specific differentiation compared to un-validated or generic bromopyridine building blocks. While the patent does not disclose the specific comparator or a direct head-to-head bioactivity comparison for the building block itself, the inclusion of this precise intermediate in a published pharmaceutical patent application establishes it as an enabling tool for accessing a specific, protected chemical space [1].
| Evidence Dimension | Patent Application Status as an Intermediate |
|---|---|
| Target Compound Data | Explicitly named and used as a synthetic intermediate on Page/Page column 24 |
| Comparator Or Baseline | Un-validated commercial building block |
| Quantified Difference | Validated vs. un-validated (binary) |
| Conditions | Patent WO2007/87488 A2, Eli Lilly and Company |
Why This Matters
For procurement, this provides a de-risked starting point for researchers targeting kinase inhibitor scaffolds, as the synthetic utility has been demonstrated in a patent context.
- [1] Eli Lilly and Company. (2007). Patent WO2007/87488 A2. Location: Page/Page column 24. View Source
